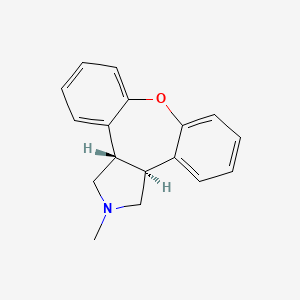
Deschloro Acenapine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deschloro Acenapine is a derivative of Acenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is structurally similar to Acenapine but lacks a chlorine atom, which may influence its pharmacological properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Acenapine typically involves the removal of the chlorine atom from Acenapine. This can be achieved through various chemical reactions, including dehalogenation processes. Common reagents used in these reactions include palladium catalysts and hydrogen gas under specific conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the production of the desired compound.
化学反应分析
Types of Reactions: Deschloro Acenapine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学研究应用
Deschloro Acenapine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of dehalogenation reactions.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Medicine: Explored for its potential therapeutic effects in psychiatric disorders, similar to Acenapine.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.
作用机制
The mechanism of action of Deschloro Acenapine involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors, which helps to modulate neurotransmitter activity and alleviate symptoms of psychiatric disorders. The molecular targets and pathways involved include the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
相似化合物的比较
Acenapine: The parent compound, used as an antipsychotic.
Desmethyl Acenapine: Another derivative with a different substitution pattern.
Cis-Acenapine: A stereoisomer with distinct pharmacological properties.
Comparison: Deschloro Acenapine is unique in its lack of a chlorine atom, which may influence its receptor binding affinities and pharmacokinetics. Compared to Acenapine, this compound may have different therapeutic effects and side effect profiles, making it a valuable compound for further research and development.
属性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
(2S,6S)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene |
InChI |
InChI=1S/C17H17NO/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18/h2-9,14-15H,10-11H2,1H3/t14-,15-/m1/s1 |
InChI 键 |
ZGNIVYPANONZHS-HUUCEWRRSA-N |
手性 SMILES |
CN1C[C@H]2[C@H](C1)C3=CC=CC=C3OC4=CC=CC=C24 |
规范 SMILES |
CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


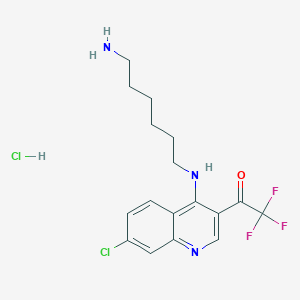
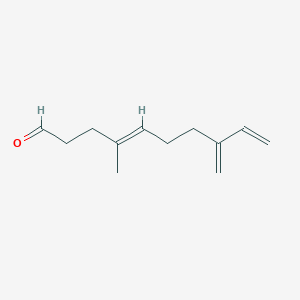

![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)

![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
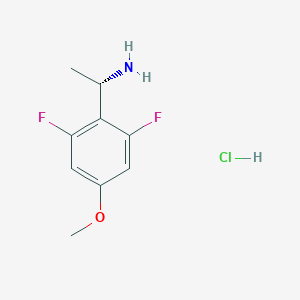

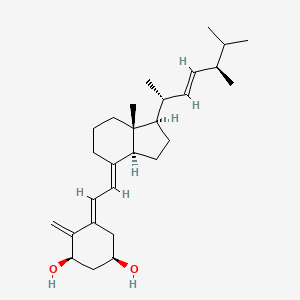
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
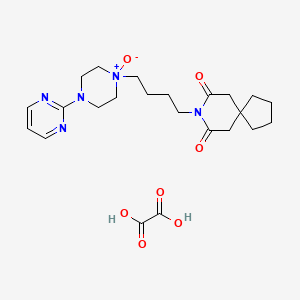
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
